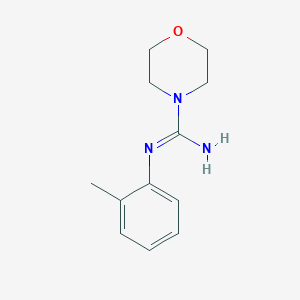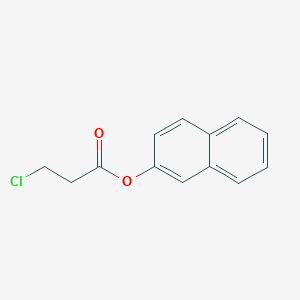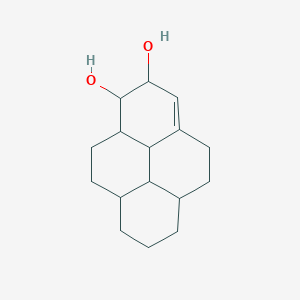
4-Morpholinecarboximidamide, N-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarboximidamide, N-(2-methylphenyl)- is a chemical compound with the molecular formula C12H17N3O It is known for its unique structure, which includes a morpholine ring and a carboximidamide group attached to a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarboximidamide, N-(2-methylphenyl)- typically involves the reaction of morpholine with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-Morpholinecarboximidamide, N-(2-methylphenyl)- may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholinecarboximidamide, N-(2-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Morpholinecarboximidamide, N-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Morpholinecarboximidamide, N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
4-Morpholinecarboximidamide, N-(2-methylphenyl)- can be compared with other similar compounds to highlight its uniqueness:
Morpholinecarboximidamide derivatives: These compounds share the morpholine ring and carboximidamide group but differ in the substituents attached to the phenyl ring.
Phenylcarboximidamide derivatives: These compounds have a carboximidamide group attached to a phenyl ring but lack the morpholine ring.
The unique combination of the morpholine ring and the 2-methylphenyl group in 4-Morpholinecarboximidamide, N-(2-methylphenyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
105622-27-3 |
|---|---|
Formule moléculaire |
C12H17N3O |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
N'-(2-methylphenyl)morpholine-4-carboximidamide |
InChI |
InChI=1S/C12H17N3O/c1-10-4-2-3-5-11(10)14-12(13)15-6-8-16-9-7-15/h2-5H,6-9H2,1H3,(H2,13,14) |
Clé InChI |
WBQUTNXMTAZGTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=C(N)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)



![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)



![Ethyl 4-[(anthracen-2-yl)oxy]butanoate](/img/structure/B14334358.png)

![3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one](/img/structure/B14334377.png)

![2-{4-[(2-Cyclododecylethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14334384.png)
